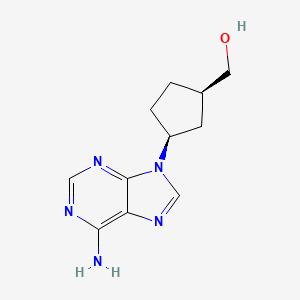![molecular formula C14H12N4 B1347445 4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine CAS No. 15966-68-4](/img/structure/B1347445.png)
4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine (4-PTPA) is an organic compound of the phenyl triazole family. It is a white powder with a molecular weight of 311.37 g/mol, and a melting point of 160-163°C. 4-PTPA is used as a building block in organic synthesis, and its unique chemical structure has made it an important tool in scientific research.
Scientific Research Applications
Cancer Research
4-Phenyl-3-[2-(phenylamino)ethyl]-1H-1,2,4-triazole-5(4H)-thione, a compound structurally related to 4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine, demonstrated significant cytotoxic effects against various cancer cell lines, including melanoma, breast cancer, and pancreatic carcinoma in 3D cell cultures. Certain derivatives of this compound were identified as potent in inhibiting cancer cell migration, indicating potential as antimetastatic candidates in cancer research (Šermukšnytė et al., 2022).
Antimicrobial Applications
Novel derivatives of 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile, also structurally related to 4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine, were synthesized and exhibited notable antimicrobial properties. These compounds were synthesized through a series of chemical reactions and evaluated for their potential as antimicrobial agents (Al‐Azmi & Mahmoud, 2020).
Electrochromic Materials
A series of benzotriazole (BTz) and triphenylamine (TPA)-based random copolymers were synthesized to investigate the impact of the triphenylamine unit and π-bridges on their electrochemical and spectroelectrochemical properties. These polymers, showcasing a structural relationship to 4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine, are promising materials for electrochromic devices due to their ambipolar character and p-doping properties (Hacioglu et al., 2014).
properties
IUPAC Name |
4-(5-phenyltriazol-1-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4/c15-12-6-8-13(9-7-12)18-14(10-16-17-18)11-4-2-1-3-5-11/h1-10H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXSKUWASSDIAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354773 |
Source


|
| Record name | 4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine | |
CAS RN |
15966-68-4 |
Source


|
| Record name | 4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-(4-Chlorophenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine](/img/structure/B1347380.png)
![4-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine](/img/structure/B1347381.png)

![3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic acid](/img/structure/B1347384.png)
